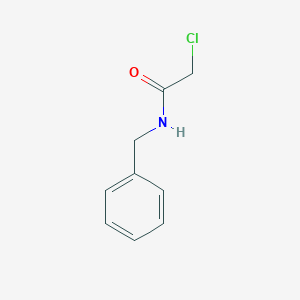

N-Benzyl-2-chloroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAXAXHQMCQHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180325 | |

| Record name | N-Benzyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-06-9 | |

| Record name | N-Benzyl-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-chloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzyl-2-chloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5UFZ99J55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Chemical Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and explores its putative biological activities based on the broader class of chloroacetamides.

Chemical Identity and Structure

This compound is a secondary amide featuring a benzyl substituent on the nitrogen atom and a chloroacetyl group. Its fundamental chemical identifiers and properties are summarized below.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2564-06-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCl | [1] |

| InChI Key | SRAXAXHQMCQHSH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 91-93 °C | [2] |

| Boiling Point | 367.5 °C at 760 mmHg (predicted) | |

| Density | 1.176 g/cm³ (predicted) | |

| Solubility | Soluble in DMSO and Methanol (slightly) | |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis

This compound can be synthesized via the acylation of benzylamine with chloroacetyl chloride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloroacetyl chloride

-

Benzylamine

-

95% Ethanol

-

Distilled water

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve benzylamine in water.

-

Cool the solution in an ice-water bath.

-

While stirring vigorously, add four equivalents of chloroacetyl chloride dropwise to the aqueous amine solution over a period of one hour.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate using a filtration apparatus and wash it with cold water.

-

Dry the collected solid.

-

Recrystallize the crude product from 95% ethanol to obtain pure this compound.[2]

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of N-substituted chloroacetamides has demonstrated a range of biological activities, suggesting potential therapeutic applications.

Antimicrobial Activity

N-substituted chloroacetamides have been reported to possess significant antimicrobial activity against various bacterial and fungal strains.[2] The electrophilic nature of the chloroacetamide moiety is believed to be key to its mechanism of action.

Anticancer Potential

Recent studies have highlighted the potential of chloroacetamide derivatives as anticancer agents.[3] The proposed mechanism involves the covalent modification of cysteine residues in key proteins involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Covalent Inhibition

The chloroacetamide "warhead" is a reactive electrophile that can form a covalent bond with nucleophilic residues, particularly the thiol group of cysteine, in target proteins.[4] This irreversible inhibition can lead to the modulation of various cellular processes.

Figure 3: Proposed mechanism of action for chloroacetamide compounds.

One potential target for chloroacetamide-based inhibitors is the Hippo-YAP signaling pathway, which is a critical regulator of organ size and cell proliferation.[5] By covalently modifying key proteins in this pathway, such as the TEAD transcription factors, chloroacetamide derivatives may inhibit the transcriptional activity of YAP, leading to decreased cell proliferation and induction of apoptosis.[1] Another important target is Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[6] Inhibition of GST can sensitize cancer cells to other chemotherapeutic agents.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound. These should be optimized for specific cell lines and microbial strains.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected microbial strains.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculums (standardized to ~5 x 10⁵ CFU/mL)

-

Positive control antibiotic/antifungal

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbe with standard antibiotic/antifungal), a negative control (microbe in broth only), and a sterility control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

This compound

-

DMSO

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. Based on the known properties of the chloroacetamide class of molecules, it is a promising candidate for further investigation as an antimicrobial and anticancer agent. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific molecular targets, signaling pathway interactions, and to generate quantitative data on its biological efficacy.

References

- 1. This compound | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. View Attachment [cir-reports.cir-safety.org]

N-Benzyl-2-chloroacetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental properties, synthesis protocols, and its role as a precursor to various biologically active molecules.

Core Properties of this compound

This compound is a solid organic compound at room temperature. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value |

| CAS Number | 2564-06-9[1] |

| Molecular Formula | C₉H₁₀ClNO[1] |

| Molecular Weight | 183.63 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Chloro-N-benzylacetamide, N-Chloroacetylbenzylamine[1] |

Synthesis of this compound: An Experimental Protocol

This compound is typically synthesized via the acylation of benzylamine with chloroacetyl chloride. This reaction is a common method for forming amide bonds.

Materials:

-

Chloroacetyl chloride

-

Benzylamine

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in the chosen anhydrous solvent. Cool the solution in an ice bath to 0°C.

-

Addition of Reagents: While stirring vigorously, slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the cooled benzylamine solution. Concurrently, add the non-nucleophilic base to neutralize the hydrochloric acid byproduct that is formed during the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The reactive chloroacetyl group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular scaffolds. Chloroacetamide derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and herbicidal properties.

One notable application is in the synthesis of arylpiperazine derivatives, a class of compounds known to interact with central nervous system targets such as serotonin and dopamine receptors.

Experimental Protocol for the Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides:

-

Reaction Setup: A mixture of this compound, the desired arylpiperazine, and a base such as potassium carbonate is prepared in a suitable solvent like acetonitrile.

-

Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature, to facilitate the nucleophilic substitution of the chlorine atom by the piperazine nitrogen.

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove inorganic salts and unreacted starting materials. The product is then purified, typically by recrystallization or column chromatography, to yield the target 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamide.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of biologically active compounds.

Biological Context and Toxicological Profile

While this compound is primarily used as a synthetic intermediate, the broader class of chloroacetamides has been noted for its biological effects. Some chloroacetamide derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. The reactivity of the chloroacetyl group is believed to contribute to their mechanism of action, potentially through the alkylation of biological macromolecules.

Toxicological studies on some chloroacetamide herbicides have indicated potential for inducing oxidative stress and cytotoxicity. Therefore, appropriate safety precautions, including the use of personal protective equipment, should be employed when handling this compound and its derivatives in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.

References

Technical Guide: Synthesis of N-Benzyl-2-chloroacetamide from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth technical overview of the synthesis of N-Benzyl-2-chloroacetamide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route discussed is the nucleophilic acyl substitution between benzylamine and chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of the primary amine with an acid chloride.[1][2] The process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4]

This compound serves as a versatile building block, primarily due to the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles to generate a diverse range of derivatives.[5] This guide details a reliable experimental protocol, summarizes key quantitative data, and provides characterization information to assist researchers in the successful synthesis and validation of this compound.

Reaction Scheme and Properties

The synthesis proceeds via the reaction of benzylamine with chloroacetyl chloride.

General Reaction: Benzylamine + Chloroacetyl Chloride → this compound + HCl

A base, such as triethylamine, is used to scavenge the HCl produced.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Melting Point (°C) |

| Benzylamine | C₇H₉N | 107.15 | Starting Material | -10 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Reagent | -22 |

| Triethylamine | C₆H₁₅N | 101.19 | Base | -115 |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | -96.7 |

| This compound | C₉H₁₀ClNO | 183.63 | Product | 91-94 |

Data sourced from various chemical suppliers and literature.[1]

Experimental Protocol

This protocol describes a common and effective method for the synthesis of this compound using an organic base in an anhydrous organic solvent, which has been shown to produce good yields.[5]

Materials:

-

Benzylamine (1.0 eq.)

-

Chloroacetyl chloride (1.1 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the stirred solution, add triethylamine (1.2 eq.).

-

Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

-

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Table 2: Summary of Characterization Data for this compound

| Parameter | Data | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 91-94 °C | [1] |

| IR (cm⁻¹) | ~3275 (N-H stretch), ~1645 (C=O, amide I), ~1550 (N-H bend, amide II) | [1] |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~6.7 (br s, 1H, NH), ~4.5 (d, 2H, CH₂-Ph), ~4.1 (s, 2H, Cl-CH₂) | Predicted based on analogs[3][4] |

| ¹³C NMR (CDCl₃) | δ ~166.0 (C=O), ~137.5 (Ar-C), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~44.0 (CH₂-Ph), ~42.8 (Cl-CH₂) | Predicted based on analogs[3][4] |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet). Predicted data is based on spectral analysis of structurally similar N-substituted-2-chloroacetamides.[3][4]

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Physical and chemical characteristics of N-Benzyl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-2-chloroacetamide is a versatile bifunctional organic compound that serves as a key intermediate in organic synthesis and has garnered attention for its potential biological activities. This technical guide provides an in-depth overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ClNO | [1][2][3] |

| Molecular Weight | 183.63 g/mol | [2][4] |

| Melting Point | 93-96 °C | [1] |

| Boiling Point | 367.5 °C at 760 mmHg | |

| Density | 1.1505 g/cm³ at 20 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Poorly soluble in water; Soluble in ethanol, ether | [1] |

| InChI | InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | [2][3][4] |

| SMILES | C1=CC=C(C=C1)CNC(=O)CCl | [2][3][4] |

| CAS Number | 2564-06-9 | [2][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks / Data | Interpretation | Reference(s) |

| ¹H NMR | (Predicted) ~7.3 (m, 5H, Ar-H), ~6.5 (br s, 1H, NH), ~4.4 (d, 2H, CH₂-Ph), ~4.1 (s, 2H, CO-CH₂-Cl) | Aromatic protons, amide proton, benzylic methylene protons, and chloroacetyl methylene protons. | |

| ¹³C NMR | (Predicted) ~166 (C=O), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~44 (CH₂-Ph), ~43 (CO-CH₂-Cl) | Carbonyl carbon, aromatic carbons, benzylic methylene carbon, and chloroacetyl methylene carbon. | |

| FTIR (cm⁻¹) | ~3275 (N-H stretch), ~1624 (C=O stretch, amide I), ~1543 (N-H bend, amide II), ~1439 (C-N stretch), ~785-540 (C-Cl stretch) | Characteristic amide and alkyl halide vibrational modes. | [2] |

| Mass Spectrometry (m/z) | 183 (M⁺), 148, 107, 91 | Molecular ion peak and major fragment ions. | [4] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction between benzylamine and chloroacetyl chloride.[2][5]

Materials:

-

Benzylamine

-

Chloroacetyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[2]

Synthesis and Purification Workflow

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern. The fragmentation often involves the loss of a chlorine atom, the benzyl group, or cleavage of the amide bond.[6]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[7]

Nucleophilic Substitution:

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.[7] This reactivity is fundamental to its utility as a synthetic intermediate for the construction of more complex molecules.

General Nucleophilic Substitution Mechanism

Biological Activity

N-substituted chloroacetamides, including this compound, have been investigated for a range of biological activities. They have shown potential as antimicrobial and antifungal agents.[2] The mechanism of action is often attributed to the alkylation of biological nucleophiles, such as cysteine residues in enzymes or DNA bases, leading to the disruption of cellular processes.

It is important to note that due to its reactivity as an alkylating agent, this compound should be handled with appropriate safety precautions, as it may be irritant and harmful.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

N-Benzyl-2-chloroacetamide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloroacetamide is a chemical compound with the formula C₆H₅CH₂NHC(O)CH₂Cl. It belongs to the class of acetamide herbicides and is used as an intermediate in the synthesis of various organic compounds. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination and a workflow diagram for the methodology.

Solubility Data

The following table summarizes the hypothetical quantitative solubility of this compound in various organic solvents at 25°C. Researchers should determine the precise solubility for their specific experimental conditions.

| Solvent | Chemical Formula | Class | Hypothetical Solubility ( g/100 mL) |

| Methanol | CH₃OH | Polar Protic | 5.2 |

| Ethanol | C₂H₅OH | Polar Protic | 3.8 |

| Acetone | C₃H₆O | Polar Aprotic | 15.5 |

| Dichloromethane | CH₂Cl₂ | Halogenated | 25.0 |

| Chloroform | CHCl₃ | Halogenated | 22.7 |

| Ethyl Acetate | C₄H₈O₂ | Ester | 12.1 |

| Toluene | C₇H₈ | Aromatic | 1.5 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10.3 |

| Hexane | C₆H₁₄ | Nonpolar | 0.1 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility may vary depending on the purity of the compound and the solvent, as well as the experimental conditions.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed glass vial. The exact amount should be recorded. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Addition of Solvent: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be confirmed visually.

-

Phase Separation: After the equilibration period, cease shaking and allow the vial to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide

This technical guide provides a comprehensive overview of N-Benzyl-2-chloroacetamide, a versatile chemical compound with applications in organic synthesis and potential biological activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and visual representations of its synthesis and potential applications.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

N1-Benzyl-2-chloroacetamide[1]

-

CCRIS 1828[1]

-

N-Chloroacetylbenzylamine[1]

-

BRN 2091813[1]

-

AI3-23530[1]

This compound is a solid, appearing as colorless to light yellow crystals at room temperature, and possesses a distinct odor.[2] It exhibits solubility in organic solvents like ethanol and ether, but is poorly soluble in water.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C9H10ClNO | [1][2][7] |

| Molecular Weight | 183.63 g/mol | [1][6] |

| CAS Number | 2564-06-9 | [1] |

| Melting Point | 93-96 °C (lit.) | [2][6][8] |

| Appearance | Colorless or light yellow crystals | [2] |

| InChI | InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | [1] |

| InChIKey | SRAXAXHQMCQHSH-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)CNC(=O)CCl | [1] |

Synthesis and Reactions

This compound is primarily synthesized through the reaction of a chloroacetylating agent with benzylamine. It serves as a valuable intermediate in the synthesis of various other organic compounds.[2]

General Synthesis Protocol

A common method for the preparation of this compound involves the reaction of chloroacetyl chloride with benzylamine.[9] The following is a generalized experimental protocol based on literature procedures for the synthesis of N-substituted chloroacetamides:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., benzylamine) in a suitable solvent. For aqueous conditions, the amine solution is stirred vigorously.[9]

-

Addition of Acylating Agent: Slowly add a stoichiometric equivalent of chloroacetyl chloride dropwise to the amine solution over a period of one hour, while maintaining stirring. The reaction is typically conducted at room temperature.[9]

-

Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]

-

Isolation of Product: After the reaction is complete (often stirred overnight), the reaction mixture is poured into ice-cold water to precipitate the product.[9]

-

Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as 95% ethanol.[9]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The presence of the chlorine atom makes this compound a reactive intermediate, particularly in nucleophilic substitution reactions.[10] It can be used to synthesize a variety of derivatives, including:

-

2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides by reacting with corresponding arylpiperazines.[3][6][8]

-

bis[N-Benzyl-2-(quinolin-8-yl-oxy)acetamide] monohydrate by reacting with 8-hydroxyquinoline.[6][8]

-

N-Benzyl-2-(1H-imidazol-1-yl)acetamide by reacting with imidazole.[6][8]

Biological Activity and Applications

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of N-substituted chloroacetamides.[9][11] These compounds have shown efficacy against both bacteria and fungi.[9] The biological activity is influenced by the substituents on the phenyl ring.[11]

The following is a generalized protocol for assessing the antimicrobial activity of this compound based on the agar diffusion method described in the literature:[9]

-

Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., nutrient agar for bacteria).

-

Inoculation: Inoculate the sterile agar plates with the test microorganisms.

-

Application of Test Compound: Apply the synthesized compound (dissolved in a suitable solvent like DMF) to sterile filter paper discs or wells cut into the agar.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for 24 hours.[9]

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around the disc/well in millimeters.

-

Controls: Use a standard antibiotic (e.g., Gentamicin for bacteria) and the solvent (e.g., DMF) as positive and negative controls, respectively.[9]

Caption: Workflow for antimicrobial activity screening.

Other Potential Applications

-

Nerve Rehabilitation: There is a suggestion that this compound may have a nerve rehabilitation effect for treating cerebral apoplexy.[8]

-

Enzyme Catalysis Studies: It has been used as a model substrate for studying the amidase activity of enzymes like Candida antarctica lipase B (CaLB).[12]

Safety Information

This compound is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[2] It is combustible and contact with open flames or high-temperature sources should be avoided.[2] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound, and it should be used in a well-ventilated area.[2]

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its demonstrated biological activities. Its straightforward synthesis and reactive nature make it a valuable building block for the creation of more complex molecules with potential therapeutic applications, particularly in the development of new antimicrobial agents. Further research into its pharmacological properties is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 2564-06-9 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS # 2564-06-9, this compound, 2-Chloro-N-benzylacetamide, N-Chloroacetylbenzylamine - chemBlink [ww.chemblink.com]

- 6. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | 2564-06-9 [chemicalbook.com]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-chloroacetamide, a member of the chloroacetamide class of organic compounds, has garnered interest as a versatile synthetic intermediate and a molecule with potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological implications. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized to facilitate understanding.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature. However, its history is intrinsically linked to the broader development of chloroacetamide chemistry. The Beilstein database records its existence under the reference number 4-12-00-02230, suggesting its synthesis and characterization predate modern chemical literature databases.

The significant exploration of the chloroacetamide class of compounds began in the mid-20th century. A concerted research program at Monsanto in the early 1950s, aimed at discovering new herbicides, led to the systematic investigation of α-chloroacetamides. This research was driven by the need for effective pre-emergence herbicides to control grassy weeds in major crops. While this program focused on developing commercial herbicides, it laid the foundational chemistry for the synthesis and understanding of a wide range of N-substituted chloroacetamides, including this compound.

Initially explored for its potential as an insecticide and antibacterial agent, this compound has since become a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with diverse pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.63 g/mol | [1] |

| Melting Point | 93-96 °C | [3] |

| Appearance | White to pale beige solid | [3] |

| Solubility | Soluble in DMSO and Methanol (slightly) | [3] |

| CAS Number | 2564-06-9 | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of benzylamine with a chloroacetylating agent, typically chloroacetyl chloride.

General Synthesis Workflow

The overall synthetic process can be visualized as a two-step logical flow from reactants to the final product, including a purification step.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Several variations of the synthetic protocol exist. Below are detailed methodologies from the literature.

Protocol 1: Synthesis using an aqueous amine solution

This protocol describes a straightforward synthesis using an aqueous solution of benzylamine and chloroacetyl chloride.

-

Reactants:

-

Benzylamine (aqueous solution)

-

Chloroacetyl chloride

-

-

Procedure:

-

To a stirred aqueous solution of benzylamine, add four equivalents of chloroacetyl chloride dropwise over one hour.

-

The reaction mixture is left to stir overnight at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from 95% ethanol.

-

-

Yield: A reported yield for this method is 40.77%.[4]

Protocol 2: Synthesis in an organic solvent with a base

This method utilizes an organic solvent and a base to scavenge the HCl byproduct.

-

Reactants:

-

Benzylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

-

Procedure:

-

Dissolve benzylamine in dry dichloromethane.

-

Add one equivalent of triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of chloroacetyl chloride in dry dichloromethane dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Data and Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

Spectroscopic Data Summary

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.29-7.13 (m, 5H, Ar-H), 6.03 (br s, 1H, NH), 4.64 (d, J = 6.9 Hz, 2H, CH₂-Ph), 4.34 (s, 2H, Cl-CH₂) | [5] (inferred from similar structures) |

| ¹³C NMR (CDCl₃) | δ 168.6 (C=O), 138.2 (Ar-C), 128.9 (Ar-CH), 127.7 (Ar-CH), 127.3 (Ar-CH), 43.3 (CH₂-Ph), 42.8 (Cl-CH₂) | [5] (inferred from similar structures) |

| IR (KBr, cm⁻¹) | 3275 (N-H stretch), 1624 (C=O stretch, amide I), 1543 (N-H bend, amide II), 1439 (C-N stretch), 785-540 (C-Cl stretch) | [4] |

| Mass Spec (EI) | m/z 183 [M⁺], 148, 107, 91 (base peak) | [1] |

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, stemming from the reactivity of the chloroacetyl group.

Antimicrobial and Herbicidal Activity

As a member of the chloroacetamide family, this compound exhibits antimicrobial (antibacterial and antifungal) and herbicidal properties.[4] The general mechanism of action for chloroacetamides is believed to involve the alkylation of sulfhydryl groups (-SH) in essential enzymes and coenzymes, such as coenzyme A. This covalent modification disrupts cellular metabolism and leads to cell death.

Potential as an Enzyme Inhibitor

The electrophilic nature of the carbon atom bearing the chlorine makes this compound a potential irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine, histidine) in their active sites. This property has been explored in the context of drug design. For instance, it has been used as a reference substrate for studying the amidase activity of enzymes like Candida antarctica lipase B (CaLB).[6]

Cytotoxicity

Studies on compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide showed moderate cytotoxicity towards human melanoma and prostate cancer cell lines. While direct cytotoxic data for this compound is not extensively reported, its alkylating potential suggests that it could exhibit cytotoxic properties. A study on N-benzyl-2,2,2-trifluoroacetamide, a related compound, showed cytotoxic activity.[7]

Hypothetical Signaling Pathway Interaction

Based on the general mechanism of action of chloroacetamides as alkylating agents, a hypothetical interaction with a cellular signaling pathway involving a key enzyme with a reactive cysteine residue can be proposed.

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic and other complex organic molecules. The reactive C-Cl bond allows for nucleophilic substitution reactions, making it a useful scaffold for introducing the N-benzylacetamido moiety. For example, it can be used in the preparation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides.[3]

Conclusion

This compound is a compound with a rich, albeit not always explicitly detailed, history rooted in the development of chloroacetamide chemistry. Its straightforward synthesis and the reactivity of its chloroacetyl group make it a valuable tool for both synthetic chemists and researchers in the life sciences. While its biological activities are primarily associated with its alkylating properties, leading to antimicrobial and potential cytotoxic effects, further research is needed to fully elucidate its specific molecular targets and mechanisms of action. This guide provides a foundational understanding of this compound, intended to support and inspire future research and development efforts.

References

An In-Depth Technical Guide to the Core Reaction Mechanisms of N-Benzyl-2-chloroacetamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyl-2-chloroacetamide is a versatile bifunctional molecule widely utilized as a key intermediate in organic and medicinal chemistry. Its reactivity is primarily dictated by the electrophilic α-carbon, which is susceptible to nucleophilic attack, and the secondary amide functionality. The chloroacetamide moiety, in particular, serves as a potent electrophilic "warhead" in the design of targeted covalent inhibitors, making a thorough understanding of its reaction mechanisms crucial for drug development. This guide elucidates the fundamental synthesis and reaction pathways of this compound, providing detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the nucleophilic acyl substitution between benzylamine and chloroacetyl chloride.[1][2] This reaction, typically a Schotten-Baumann reaction, is efficient and proceeds under mild conditions.

Synthesis Reaction

Caption: Synthesis of this compound via acylation.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[3]

-

Preparation: In a round-bottom flask, dissolve benzylamine (1 equivalent) in a suitable solvent such as dichloromethane or an aqueous solution.

-

Reaction: Cool the solution in an ice bath. Add chloroacetyl chloride (1 to 4 equivalents) dropwise over a period of one hour while stirring vigorously. If a non-aqueous solvent is used, a base like triethylamine (1.1 equivalents) should be added to neutralize the HCl byproduct.[4]

-

Stirring: Allow the mixture to warm to room temperature and continue stirring overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: If the reaction is performed in an aqueous solution, the product often precipitates and can be isolated by pouring the mixture into ice-cold water. Filter the precipitate, wash thoroughly with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final crystalline product.[3]

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [5][6] |

| Molecular Weight | 183.63 g/mol | [5] |

| Melting Point | 93-96 °C | [1] |

| Reported Yield | 40.77% | [3] |

| Appearance | Colorless or light yellow crystals | [2] |

Core Reaction Mechanism: Nucleophilic Aliphatic Substitution (S_N2)

The primary reaction mechanism involving this compound is the bimolecular nucleophilic substitution (S_N2) at the α-carbon (the carbon bonded to the chlorine atom). The high reactivity of this site is attributed to two key factors:

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group.

-

Electrophilicity: The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General S_N2 mechanism for this compound.

Reactions with Specific Nucleophiles

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles, making it a valuable building block for synthesizing diverse molecular scaffolds.

Reactions with Sulfur Nucleophiles (Thiols)

The reaction with thiols is of particular interest in drug development. The thiol group of cysteine residues in proteins can act as a potent nucleophile, leading to the formation of a stable covalent bond. This principle is used to design irreversible enzyme inhibitors.[7] Kinetic studies on the reaction of N-phenylchloroacetamide (a related compound) with various thiols indicate a concerted S_N2 mechanism with a relatively early transition state with respect to both the incoming nucleophile and the departing leaving group.[7]

The following is a generalized protocol for the S-alkylation of a thiol.[8]

-

Preparation: In a suitable solvent like diethyl ether or DMF, mix the thiol (1 equivalent) and this compound (1 equivalent).

-

Base Addition: Add a non-nucleophilic base (e.g., anhydrous K₂CO₃, triethylamine, or a modified clay catalyst) to deprotonate the thiol, forming the more nucleophilic thiolate anion.[4][8]

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Filter off the base. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel.

Caption: S-Alkylation of a thiol with this compound.

Reactions with Nitrogen Nucleophiles (Amines)

This compound readily reacts with various primary and secondary amines, such as imidazole and substituted piperazines, to form more complex amide derivatives. These reactions are fundamental for building libraries of compounds for biological screening.

-

Preparation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

-

Reactant Addition: Add the amine nucleophile (e.g., imidazole, 1-2 equivalents). An excess of the amine can serve as the base to neutralize the HCl byproduct.[4] Alternatively, a non-nucleophilic base like K₂CO₃ can be added.

-

Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's completion via TLC.

-

Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

The following table summarizes various compounds prepared from this compound via N-alkylation.

| Nucleophile | Product | Application / Reference |

| Arylpiperazines | 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides | Potential antipsychotics |

| Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide | Synthetic intermediate |

| di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate | N-Methylacetamide and N-benzylacetamide | Ligand synthesis |

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alkoxides or phenoxides, also react with this compound to form ether linkages. For example, it reacts with the phenoxide of 8-hydroxyquinoline to yield an O-alkylated product. The protocol is similar to that for N-alkylation, typically requiring a base to deprotonate the hydroxyl group.

Conclusion

This compound is a foundational reagent whose reactivity is dominated by the S_N2 mechanism at its α-carbon. The predictability of this reaction allows for the rational design and synthesis of a vast range of derivatives by reacting it with various sulfur, nitrogen, and oxygen nucleophiles. For professionals in drug development, the chloroacetamide moiety serves as a well-characterized electrophile for creating targeted covalent inhibitors, particularly against cysteine-containing proteins. The protocols, data, and mechanistic diagrams provided in this guide serve as a comprehensive resource for leveraging the synthetic potential of this versatile molecule.

References

- 1. This compound | 2564-06-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

Spectroscopic Profile of N-Benzyl-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Benzyl-2-chloroacetamide, a molecule of interest in various fields of chemical and pharmaceutical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.50 | br s | 1H | N-H (amide) |

| ~4.45 | d | 2H | N-CH₂-Ph |

| ~4.10 | s | 2H | Cl-CH₂-C=O |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (amide) |

| ~137.8 | Quaternary Aromatic C |

| ~128.8 | Aromatic CH |

| ~127.9 | Aromatic CH |

| ~127.6 | Aromatic CH |

| ~43.8 | N-C H₂-Ph |

| ~42.7 | Cl-C H₂-C=O |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3280 | Strong, Broad | N-H Stretch |

| ~3060, 3030 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1450, 1495 | Medium | Aromatic C=C Stretch |

| ~700, 740 | Strong | C-H Out-of-plane Bend |

| ~680 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data (GC-MS)[1]

| m/z | Relative Intensity | Assignment |

| 183 | M⁺ | Molecular Ion |

| 148 | High | [M - Cl]⁺ |

| 106 | High | [C₇H₈N]⁺ (benzylamine fragment) |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standardized to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ (δ 77.16 ppm) for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Methodological & Application

Application Notes: Synthesis and Utility of N-Benzyl-2-chloroacetamide in Research and Development

Introduction N-Benzyl-2-chloroacetamide is a versatile bifunctional reagent used extensively in organic synthesis and medicinal chemistry. It belongs to the chloroacetamide class of compounds, which are recognized as important electrophilic "warheads" in the design of covalent inhibitors.[1][2] The presence of a reactive C-Cl bond allows for nucleophilic substitution, while the amide functionality provides structural features for molecular recognition. This combination makes it a valuable building block for creating more complex molecules with specific biological activities.

Mechanism and Applications The primary utility of the chloroacetamide group lies in its ability to form irreversible covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine.[1][2] This mechanism of action is leveraged in drug development to achieve potent and sustained inhibition of therapeutic targets like kinases and proteases, which are often implicated in cancer and other diseases.[3]

Key applications include:

-

Covalent Inhibitors: Serving as a foundational scaffold for developing targeted covalent inhibitors. Researchers have incorporated the chloroacetamide warhead into molecules designed to treat various conditions, including certain types of lung cancer by targeting Fibroblast Growth Factor Receptors (FGFR).[1][3]

-

Antimicrobial Agents: Chloroacetamide derivatives have demonstrated significant antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial therapies.[4][5][6]

-

Synthetic Intermediates: this compound is a key intermediate for synthesizing a wide range of derivatives. It can be reacted with various nucleophiles, such as arylpiperazines and imidazoles, to generate libraries of compounds for screening in drug discovery programs.[7][8] It has also been investigated for its potential role in nerve rehabilitation agents for treating conditions like cerebral apoplexy.[7]

Experimental Protocol: Laboratory Synthesis of this compound

This protocol details the synthesis of this compound via the acylation of benzylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Equipment:

-

Reagents: Benzylamine, Chloroacetyl chloride, Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Deionized water.

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Buchner funnel and flask, Standard laboratory glassware.

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

-

This compound is an irritant to the skin, eyes, and respiratory system.[10] Avoid inhalation of dust and direct contact.[9]

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1 equivalent) and a suitable base like triethylamine (1.1 equivalents) or sodium bicarbonate (2.5 equivalents) in dichloromethane (DCM).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

-

Addition of Chloroacetyl Chloride:

-

Dissolve chloroacetyl chloride (1.1 equivalents) in a separate portion of DCM.

-

Transfer the chloroacetyl chloride solution to a dropping funnel and add it dropwise to the stirred benzylamine solution over 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound, typically an off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4]

-

Filter the purified crystals using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data Summary

The following table summarizes key properties and expected outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [10] |

| Molecular Weight | 183.63 g/mol | [10] |

| Appearance | Pale Beige to White Solid | [7] |

| Melting Point | 93-96 °C | [7] |

| Typical Yield | ~40-60% | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. Chloroacetamides - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 2564-06-9 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. This compound | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of N-Benzyl-2-chloroacetamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloroacetamide is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its structure, featuring a reactive chloroacetamide moiety and a benzyl group, makes it a valuable scaffold for the development of a diverse range of biologically active compounds. The chloroacetyl group can act as a covalent "warhead," forming stable bonds with nucleophilic residues like cysteine in target proteins, leading to potent and often irreversible inhibition. This reactivity has been exploited in the design of enzyme inhibitors and other therapeutic agents. Furthermore, the benzyl group provides a modifiable handle to enhance target specificity and pharmacokinetic properties. This document outlines the key applications of this compound in medicinal chemistry, providing detailed experimental protocols and summarizing relevant biological data.

Key Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticonvulsant Activity: Derivatives of N-benzylacetamide have shown potent anticonvulsant effects in preclinical models.

-

Antimicrobial Activity: The chloroacetamide scaffold is present in numerous compounds exhibiting antibacterial and antifungal properties.

-

Anticancer Properties: The ability of the chloroacetamide group to covalently modify proteins has been leveraged to develop anticancer agents that target specific enzymes or transcription factors.

-

Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes it an effective tool for designing covalent inhibitors of various enzymes, including proteases and transferases.

Data Presentation

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives

| Compound | Stereoisomer | MES ED₅₀ (mg/kg, i.p., mice) | MES ED₅₀ (mg/kg, p.o., rats) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀, mice) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Racemic | 8.3 | 3.9 | - | - | [1] |

| (R)-18 | 4.5 | - | >27 | 6.0 | [1] | |

| (S)-18 | >100 | - | - | - | [1] | |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Racemic | 17.3 | 19 | - | - | [1] |

| Phenytoin (Reference) | - | 6.5 | 23 | - | - | [1] |

Maximal Electroshock (MES) test is a preclinical model for generalized tonic-clonic seizures. ED₅₀ is the median effective dose. TD₅₀ is the median toxic dose. A higher Protective Index indicates a better safety profile.

Table 2: Antimicrobial and Cytotoxic Activity of N-Benzyl-2,2,2-trifluoroacetamide (a related compound)

| Activity | Test Organism/Cell Line | Quantitative Data | Reference |